[4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate
Overview
Description
[4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate: is an organic compound that belongs to the class of esters It is characterized by the presence of a phenyl group substituted with a 4-methylphenyl group and a 2-chlorophenoxyacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate typically involves the esterification of 2-(2-chlorophenoxy)acetic acid with 4-(4-methylphenyl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent such as dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and methylphenyl groups, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can target the ester functional group, converting it into the corresponding alcohol.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenoxyacetates.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Employed in the study of esterification and substitution reactions.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine:
- Explored as a candidate for drug development due to its structural features that may interact with biological targets.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which [4-(4-Methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate exerts its effects is primarily through its interaction with specific molecular targets. The ester functional group can undergo hydrolysis to release active phenolic and carboxylic acid derivatives, which may interact with enzymes or receptors in biological systems. The chlorophenoxy moiety can participate in binding interactions with proteins, influencing their activity and function.
Comparison with Similar Compounds
[4-(4-Bromophenyl)phenyl] 2-(2-chlorophenoxy)acetate: Similar structure but with a bromine atom instead of a methyl group.
[4-(4-Methylphenyl)phenyl] 2-(2-fluorophenoxy)acetate: Similar structure but with a fluorine atom instead of a chlorine atom.
Uniqueness:
- The presence of the 4-methylphenyl group provides unique steric and electronic properties that can influence the compound’s reactivity and interactions.
- The chlorophenoxy moiety offers specific binding capabilities that can be exploited in various applications.
Properties
IUPAC Name |
[4-(4-methylphenyl)phenyl] 2-(2-chlorophenoxy)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO3/c1-15-6-8-16(9-7-15)17-10-12-18(13-11-17)25-21(23)14-24-20-5-3-2-4-19(20)22/h2-13H,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJOJCJYILSICMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)COC3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.